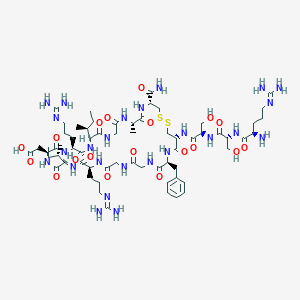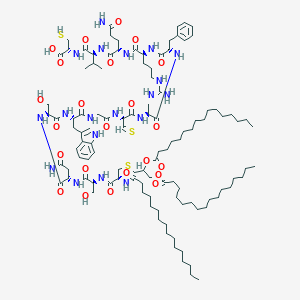![molecular formula C7H11NO2 B038997 (2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde CAS No. 120529-81-9](/img/structure/B38997.png)
(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both a pyrrole and an oxazole ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of (2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde has been found to have antiproliferative and cytotoxic effects on cancer cells. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. In addition, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of (2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde. One direction is the further investigation of its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is the study of its potential use as an antioxidant in the treatment of various diseases. Additionally, the toxicity of this compound should be further studied to determine its safety for use in various applications.
Méthodes De Synthèse
(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde can be synthesized using various methods. One such method involves the reaction of 2-amino-1,3-propanediol with 2-bromoacetaldehyde diethyl acetal in the presence of sodium hydride. This reaction results in the formation of (2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde in good yield.
Applications De Recherche Scientifique
(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde has potential applications in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. This compound has been found to have antiproliferative and cytotoxic effects on cancer cells. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
120529-81-9 |
|---|---|
Nom du produit |
(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde |
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(2R,3aR)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c9-5-7-4-6-2-1-3-8(6)10-7/h5-7H,1-4H2/t6-,7-/m1/s1 |
Clé InChI |
AYSYNORIIRYEHP-RNFRBKRXSA-N |
SMILES isomérique |
C1C[C@@H]2C[C@@H](ON2C1)C=O |
SMILES |
C1CC2CC(ON2C1)C=O |
SMILES canonique |
C1CC2CC(ON2C1)C=O |
Synonymes |
Pyrrolo[1,2-b]isoxazole-2-carboxaldehyde, hexahydro-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




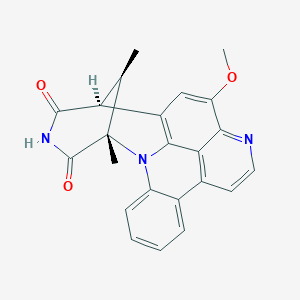

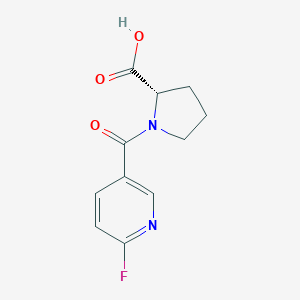
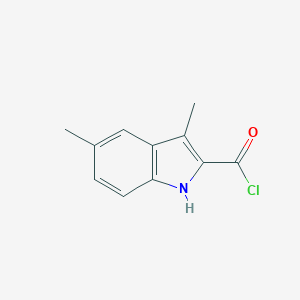
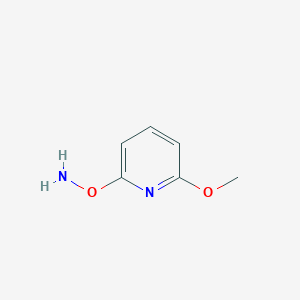
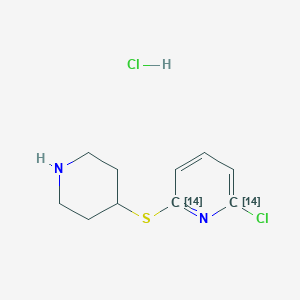

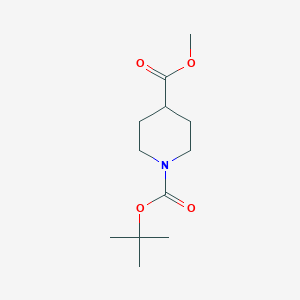
![2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole](/img/structure/B38937.png)
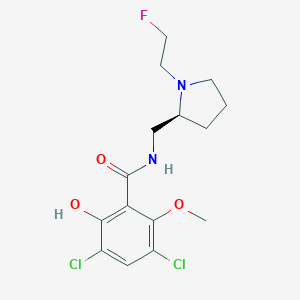
![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)
